Welcome to the BenchChem Online Store!
molecular formula C12H11NO3S B086519 n-(4-Hydroxyphenyl)benzenesulfonamide CAS No. 5471-90-9

n-(4-Hydroxyphenyl)benzenesulfonamide

Cat. No. B086519
M. Wt: 249.29 g/mol
InChI Key: WHZPMLXZOSFAKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08962869B2

Procedure details

The same procedure as above (Example 1) is followed, starting with 10.9 g (0.1 mol) of p-aminophenol in 40 ml of anhydrous pyridine and 18 g (1 equivalent) of benzenesulfonyl chloride. 14.8 g of p-benzenesulfonamidophenol are obtained.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([NH2:7])=[CH:5][CH:4]=[C:3]([OH:8])[CH:2]=1.[C:9]1([S:15](Cl)(=[O:17])=[O:16])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>N1C=CC=CC=1>[C:9]1([S:15]([NH:7][C:6]2[CH:5]=[CH:4][C:3]([OH:8])=[CH:2][CH:1]=2)(=[O:17])=[O:16])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
10.9 g
Type
reactant
Smiles
C1=CC(=CC=C1N)O
Step Two
Name
Quantity
18 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)NC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 14.8 g
YIELD: CALCULATEDPERCENTYIELD 59.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.